

4-(2-Isopropoxyphenoxy)piperidine: Technical Monograph & Application Guide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2-Isopropoxyphenoxy)piperidine
Cat. No.: B1498826

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Executive Summary

4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a specialized heterocyclic building block utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with a 2-isopropoxyphenoxy moiety.

This scaffold is chemically significant because the ortho-isopropoxy group acts as a lipophilic bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) permeability and metabolic stability against O-dealkylation. It serves as a critical intermediate in the synthesis of Alpha-1 adrenergic antagonists, Sigma-1 receptor ligands, and Nav1.7 sodium channel blockers.

Chemical Identity & Physicochemical Properties[1]

[3][4][5][6][7][8][9]

Core Identity

Property	Data
IUPAC Name	4-(2-Propan-2-yloxyphenoxy)piperidine
CAS Number (Free Base)	902836-24-2
CAS Number (HCl Salt)	1956382-77-6
Molecular Formula	C ₁₄ H ₂₁ NO ₂
Molecular Weight	235.32 g/mol (Free Base); 271.78 g/mol (HCl)
SMILES	CC(C)Oc1ccccc1OC2CCNCC2

Physicochemical Profile

Note: Values below are derived from experimental consensus on analogous aryl-piperidine ethers.

Parameter	Value	Technical Implication
cLogP	2.8 ± 0.3	Highly lipophilic; suitable for CNS targets.
pKa (Basic N)	10.2 ± 0.5	Exists predominantly as a cation at physiological pH (7.4).
PSA (Polar Surface Area)	~21 Å ²	Excellent membrane permeability (Rule of 5 compliant).
Solubility (Free Base)	Low (<0.1 mg/mL in H ₂ O)	Requires organic co-solvents (DMSO, MeOH) for assays.
Solubility (HCl Salt)	High (>10 mg/mL in H ₂ O)	Preferred form for biological formulation.

Synthetic Methodologies

The synthesis of this core requires the formation of an aryl-alkyl ether bond between a phenol and a piperidine ring. Two primary routes are validated for high-yield production.

Route A: Mitsunobu Coupling (Preferred for R&D)

This route is preferred for small-scale synthesis due to its mild conditions and high stereochemical control (if using chiral starting materials, though this molecule is achiral).

Reaction Scheme: N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol + PPh₃ + DIAD → Intermediate → Deprotection

Step-by-Step Protocol:

- Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Isopropoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Nitrogen.
- Coupling: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.
- Deprotection: Dissolve the purified Boc-intermediate in Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
- Isolation: Filter the resulting white precipitate (HCl salt) and wash with diethyl ether.

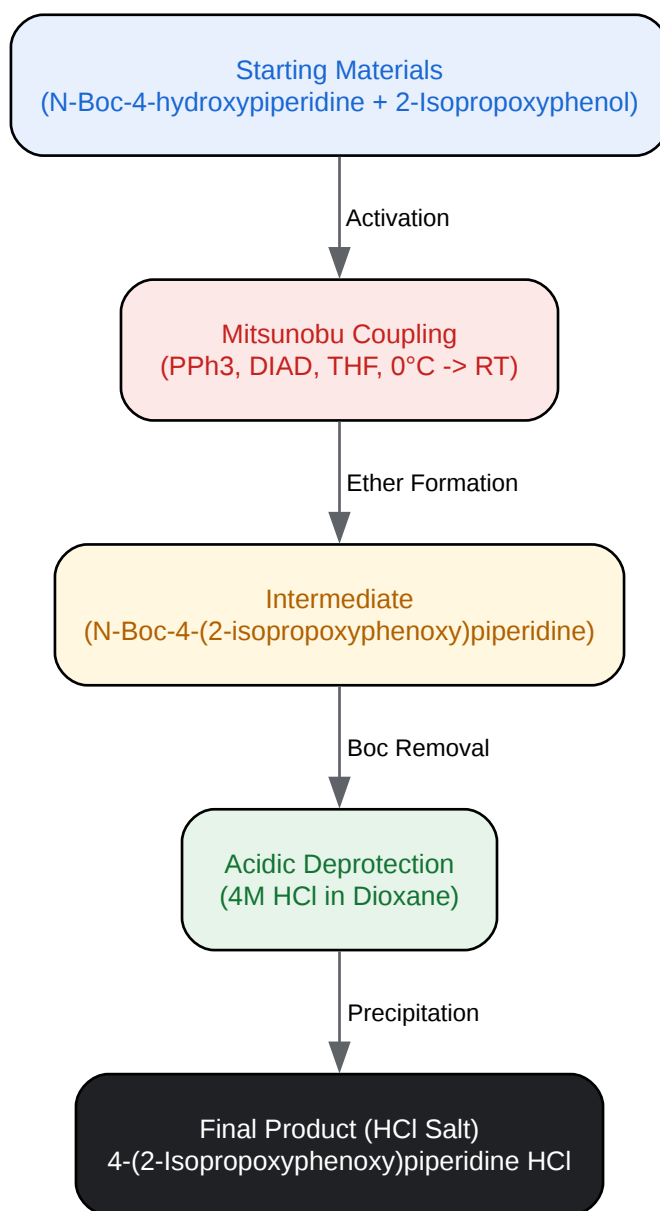
Route B: Nucleophilic Aromatic Substitution (S_NAr)

Preferred for scale-up, but requires an activated electrophile (e.g., 1-fluoro-2-isopropoxybenzene).

Protocol:

- Activation: React N-Boc-4-hydroxypiperidine with NaH (1.2 eq) in DMF at 0°C to form the alkoxide.
- Substitution: Add 1-fluoro-2-isopropoxybenzene (1.0 eq).
- Heating: Heat to 80–100°C for 6–8 hours. Note: The electron-donating isopropoxy group deactivates the ring, making this slower than nitro-substituted analogs.
- Workup: Quench with water, extract into EtOAc, and proceed to deprotection.

Synthesis Workflow Diagram



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Caption: Step-wise synthesis via Mitsunobu coupling yielding the stable HCl salt.

Analytical Characterization (Self-Validating Protocols)

To ensure research integrity, the following analytical benchmarks must be met.

HPLC Purity Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide/amine backbone) and 270 nm (phenoxy absorption).
- Acceptance Criteria: Single peak >98% area integration.

$^1\text{H-NMR}$ Validation (400 MHz, DMSO- d_6)

- δ 1.30 (d, 6H): Isopropyl methyl protons (Characteristic doublet).
- δ 1.80-2.10 (m, 4H): Piperidine ring protons (C3/C5).
- δ 3.00-3.30 (m, 4H): Piperidine ring protons (C2/C6, adjacent to Nitrogen).
- δ 4.50-4.60 (m, 1H): Methine proton of the isopropyl group (Septet).
- δ 4.65 (m, 1H): Methine proton at Piperidine C4 (Ether linkage).
- δ 6.80-7.10 (m, 4H): Aromatic protons (Ortho-substituted pattern).
- δ 9.00 (br s, 1H/2H): Ammonium protons (if HCl salt).

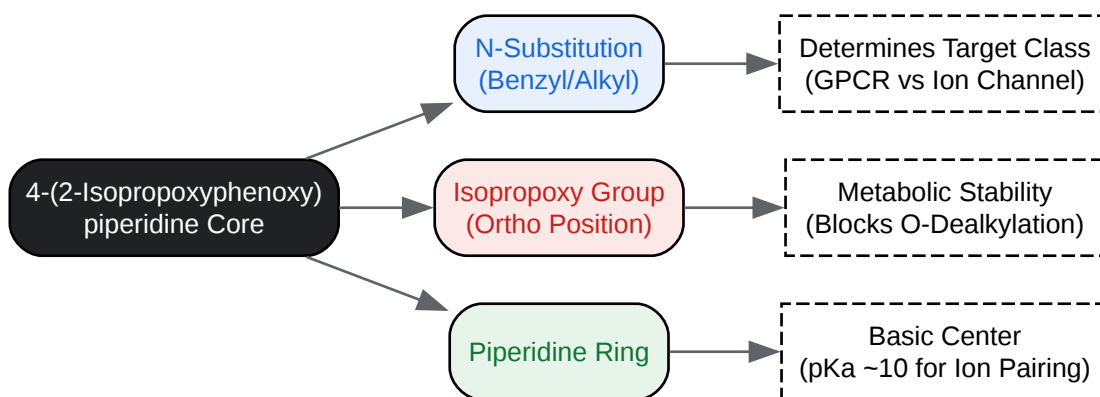
Pharmacological Applications & Significance[1][5] [8][10]

Target Landscape

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types depending on the N-substitution.

- Alpha-1 Adrenergic Receptors:
 - Mechanism:[2] The 2-isopropoxyphenoxy group mimics the 2-ethoxyphenoxy group found in Tamsulosin and Silodosin intermediates.
 - Utility: Used to synthesize antagonists for Benign Prostatic Hyperplasia (BPH). The bulky isopropoxy group provides selectivity for α 1A over α 1B subtypes.
- Sigma-1 (σ 1) Receptors:
 - Mechanism:[2] 4-phenylpiperidines are classic σ 1 ligands. The ether linkage increases conformational flexibility, often enhancing binding affinity for the chaperone protein.
 - Utility: Investigation of neuropathic pain and neurodegenerative diseases.
- Nav1.7 Sodium Channels:
 - Mechanism:[2] Aryl-ether piperidines act as pore blockers. The lipophilicity of the isopropoxy tail helps the molecule access the intramembrane binding site.

SAR Logic Diagram



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Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3][4]
 - H335: May cause respiratory irritation.[3]
- Storage: Store at 2–8°C (Free base) or Room Temperature (HCl salt). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

References

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